One of the primary applications of 2,9-Dimethyl-1,10-phenanthroline hydrate (often referred to as simply "phenanthroline hydrate" in research) is as a chelating agent in the spectrophotometric determination of copper. When phenanthroline hydrate reacts with copper ions (Cu2+), it forms a highly colored complex. This complex absorbs light at a specific wavelength, and the amount of light absorbed is proportional to the concentration of copper in the sample. By measuring the absorbance at this wavelength, researchers can determine the concentration of copper in various solutions [].
This technique is advantageous because it is selective for copper and can be used to measure copper in a wide range of samples, including environmental water samples, biological fluids, and industrial materials [].
In addition to its use in copper analysis, 2,9-Dimethyl-1,10-phenanthroline hydrate is being explored for other potential applications in scientific research. These include:
2,9-Dimethyl-1,10-phenanthroline hydrate is a derivative of phenanthroline, a heterocyclic aromatic compound. It contains two methyl groups attached to the phenanthroline ring at the 2nd and 9th positions. The "hydrate" part indicates the presence of water molecules associated with the compound in a fixed ratio. Its origin is primarily through commercial synthesis [].
The significance of Me2phen hydrate lies in its ability to form strong complexes with metal ions, particularly copper. This property makes it a crucial reagent in analytical chemistry for the detection and quantification of copper []. Additionally, its chelating ability finds use as an intermediate in the synthesis of other molecules.
Me2phen hydrate possesses a planar, three-ringed aromatic structure. The core consists of a central phenanthroline ring with nitrogen atoms at positions 1 and 10. Two methyl groups are attached to the phenanthroline ring at positions 2 and 9. The exact structure of the hydrate, including the number of water molecules associated and their specific bonding pattern, might require further investigation through techniques like X-ray crystallography.
A notable aspect of the structure is the presence of nitrogen atoms in a specific geometric arrangement. These nitrogens can donate lone pairs of electrons, forming stable coordination complexes with metal ions like Cu2+.
Several key chemical reactions involving Me2phen hydrate are noteworthy:
Cu2+ (aq) + Me2phen (aq) → [Cu(Me2phen)]2+ (aq)
Here, Me2phen represents the free ligand (2,9-dimethyl-1,10-phenanthroline). The intensity of the color formed is proportional to the copper concentration, allowing for its colorimetric determination.
Me2phen hydrate might participate in other reactions as a chelating agent, but detailed information on specific reactions is limited in publicly available scientific literature.
The mechanism of action of Me2phen hydrate revolves around its chelating ability. The lone pairs on the nitrogen atoms of the phenanthroline ring can interact with metal ions, forming coordination complexes. In the case of copper, the electron donation from Me2phen hydrate leads to the formation of a stable complex with specific electronic properties. These altered electronic properties are responsible for the observed color change, which forms the basis for copper detection.
While detailed safety data might be limited for Me2phen hydrate specifically, some general precautions are recommended when handling it:
Corrosive;Irritant